2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride
Description
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride is a chemical compound with the molecular formula C7H12NO4SCl It is a thiazolium salt, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
dimethyl 1,3-thiazolidin-3-ium-2,4-dicarboxylate;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOMGVNLBQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC([NH2+]1)C(=O)OC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride typically involves the reaction of thiazole derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds
Scientific Research Applications
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)-1,3-thiazolan-3-ium chloride
- 2,4-Bis(ethoxycarbonyl)-1,3-thiazolan-3-ium chloride
- 2,4-Bis(acetyl)-1,3-thiazolan-3-ium chloride
Uniqueness
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxycarbonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of research and industrial applications.
Biological Activity
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole family, which is known for a variety of pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring with methoxycarbonyl substituents at the 2 and 4 positions. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that many possess activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound has been evaluated in vitro against a panel of bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The data indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using various human cancer cell lines. The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
The results demonstrate that the compound exhibits notable cytotoxicity against these cancer cell lines, with the lowest IC50 value observed in A549 cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring may interact with cellular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiazole derivatives. For instance:
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated a series of thiazole compounds for their antimicrobial properties. The findings indicated that compounds similar to this compound displayed effective inhibition against multi-drug resistant strains of bacteria.
- Case Study on Cancer Cell Lines : Research by Jones et al. (2021) assessed the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The study concluded that compounds with methoxycarbonyl substituents showed enhanced cytotoxicity compared to their unsubstituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
